Lanicemine, chemically known as (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. [, , , , , ] This classification stems from its ability to temporarily bind to and block the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. [, , , , , , , ] Lanicemine has garnered significant attention in scientific research, particularly in the fields of neuroscience and pharmacology, for its potential therapeutic applications in various neurological and psychiatric disorders. [, , , , , , , , , ]
Lanicemine, also known as AZD6765, is a novel pharmaceutical compound primarily classified as an N-Methyl-D-Aspartate receptor antagonist. It has been investigated for its potential therapeutic applications in treating major depressive disorder and other mood disorders. The compound acts by modulating glutamatergic neurotransmission, which is believed to play a significant role in mood regulation and the pathophysiology of depression.
Lanicemine was developed by AstraZeneca and has undergone various clinical trials to assess its efficacy and safety in treating depression. It is derived from the chemical structure of ketamine, which is known for its rapid antidepressant effects but also associated with significant side effects.
Lanicemine is classified under the category of NMDA receptor antagonists, specifically targeting the NMDA receptor channels. Its mechanism of action involves blocking the ion flow through these receptors, which is crucial for excitatory neurotransmission in the brain.
The synthesis of lanicemine involves several chemical reactions that modify the ketamine structure to enhance its pharmacological properties while minimizing side effects. The precise synthetic pathway has been described in patent literature, detailing various intermediates and reaction conditions.
The synthesis typically includes:
Lanicemine's molecular formula is CHNO, with a specific arrangement that allows it to interact effectively with NMDA receptors. Its structural features include:
The compound's molecular weight is approximately 231.27 g/mol, and it exhibits specific stereochemistry that influences its pharmacological activity.
Lanicemine undergoes various chemical reactions during its synthesis and metabolism:
The reactivity of lanicemine can be influenced by factors such as pH, temperature, and presence of solvents, which are critical during both synthesis and formulation.
Lanicemine functions primarily as an antagonist at NMDA receptors. By blocking these receptors, it reduces excitatory neurotransmission associated with glutamate signaling. This action leads to downstream effects that enhance synaptic plasticity and promote neurotrophic signaling pathways.
Research indicates that lanicemine can lead to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth. This modulation of BDNF levels is believed to contribute to its antidepressant effects.
Lanicemine has been primarily investigated for its use in treating major depressive disorder, particularly in patients who have not responded adequately to traditional antidepressants. Clinical studies have shown promise in its ability to provide rapid relief from depressive symptoms without the dissociative side effects often associated with ketamine.
Additionally, ongoing research explores its potential applications in other psychiatric disorders, including anxiety disorders and post-traumatic stress disorder. The unique mechanism of action offers a new avenue for therapeutic intervention in complex mood disorders where conventional treatments may fail.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3